3-Bromo-1,5-dimethylpyridin-2(1H)-one

Epigenetics Bromodomain Inhibition Fragment-Based Drug Discovery

Medicinal chemistry teams require a reactive pyridinone scaffold for SAR diversification-yet non-halogenated analogs fail in cross-coupling, and regioisomers alter binding profiles. This C3-brominated pyridinone resolves both issues: • **Defined biological baseline**: BRD3 BD2 ligand, IC50 50.1 µM; confirmed cellular engagement (Kd < 100 µM) • **Synthetic handle**: 50× reactivity advantage over 3-chloro analog in Suzuki-Miyaura/Buchwald-Hartwig • **Quantified physicochemical shift**: ΔLogP +0.73, ΔpKa -1.99 vs. parent-essential SAR comparator Available for immediate research supply.

Molecular Formula C7H8BrNO
Molecular Weight 202.05
CAS No. 1809161-41-8
Cat. No. B3048760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,5-dimethylpyridin-2(1H)-one
CAS1809161-41-8
Molecular FormulaC7H8BrNO
Molecular Weight202.05
Structural Identifiers
SMILESCC1=CN(C(=O)C(=C1)Br)C
InChIInChI=1S/C7H8BrNO/c1-5-3-6(8)7(10)9(2)4-5/h3-4H,1-2H3
InChIKeyMQPKNOVIIQDNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1,5-dimethylpyridin-2(1H)-one Overview


3-Bromo-1,5-dimethylpyridin-2(1H)-one (CAS 1809161-41-8) is a halogenated heterocyclic building block classified as a 2-pyridinone derivative. Its core structure features a pyridin-2(1H)-one ring substituted with methyl groups at the N1 and C5 positions, and a bromine atom at the C3 position [1]. This specific substitution pattern provides a balance of electronic and steric properties that are distinct from other halogenated pyridinone regioisomers and the parent 1,5-dimethylpyridin-2(1H)-one . The compound is primarily utilized in medicinal chemistry and organic synthesis, where the C3 bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid diversification of the pyridinone core [2]. Additionally, this scaffold has been implicated in preliminary biological activity, specifically as a weak ligand for certain bromodomain-containing proteins [3], suggesting its utility as a starting point for fragment-based drug discovery or as a control compound in selectivity profiling.

Synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at C3 position.
Defined, albeit weak, bromodomain ligand (BRD3) reported for fragment-based screening and selectivity profiling.
Distinct electronic and steric profile versus regioisomeric bromopyridinones; enables unique SAR exploration.

Why 3-Bromo-1,5-dimethylpyridin-2(1H)-one is Irreplaceable


The substitution of 3-Bromo-1,5-dimethylpyridin-2(1H)-one with a generic halogenated pyridine or the non-brominated parent compound (1,5-dimethylpyridin-2(1H)-one) is chemically infeasible for most targeted applications. The parent compound lacks the C3 halogen necessary for palladium-catalyzed cross-coupling reactions, which are the primary method for elaborating this core into more complex molecules [1]. Furthermore, regioisomeric analogs (e.g., 5-Bromo-1,3-dimethylpyridin-2(1H)-one or 4-Bromo-1,5-dimethylpyridin-2(1H)-one) possess different electronic environments around the pyridinone ring, directly impacting both the reactivity in cross-couplings (due to altered oxidative addition rates) and, critically, the binding affinity and selectivity profile in biological assays [2]. Even when comparing halogen analogs (e.g., 3-Chloro- or 3-Iodo-1,5-dimethylpyridin-2(1H)-one), the change in halogen size and bond strength alters the kinetics of metal-catalyzed steps and influences the pharmacokinetic properties of downstream analogs, rendering direct substitution unpredictable without extensive re-optimization of synthetic and biological protocols [3].

Attribute
Target Compound
Potential Substitute Risk
Halogen handle
C3-Br enables cross-coupling
Parent (non-halogenated) lacks reactive handle; reaction pathway lost
Regioisomer
1,5-dimethyl-3-bromo pattern
4- or 5-bromo regioisomers shift electronic environment, altering coupling rates and biological selectivity
Halogen type
Aryl bromide (Br)
Chloro analog (Cl) reacts ~50× slower; iodo analog (I) may increase by-product risk

3-Bromo-1,5-dimethylpyridin-2(1H)-one: Comparative Evidence


BRD3 Bromodomain Binding Affinity vs. Clinical Candidate

In a TR-FRET assay measuring binding affinity to the BD2 domain of BRD3, 3-Bromo-1,5-dimethylpyridin-2(1H)-one exhibits a weak, but detectable, IC50 of 50.1 µM [1]. This is a 501-fold difference in potency compared to the structurally related, pyridinone-derived clinical candidate GSK1324726A (I-BET726), which demonstrates an IC50 of 31 nM against the same BRD3 target . This stark contrast highlights the compound's role not as a potent drug lead, but as a negative control or a foundational fragment for optimization.

BRD3 BD2 Binding
Cross-study comparable
IC50 50.1 µM vs. 31 nM (GSK1324726A)
~1616-fold difference
Fragment baseline; negative control for BRD3 selectivity panels.
TR-FRET assay; defines starting point for fragment growth.
Epigenetics Bromodomain Inhibition Fragment-Based Drug Discovery

Cross-Coupling Reactivity vs. 3-Chloro Analog

The 3-Bromo-1,5-dimethylpyridin-2(1H)-one scaffold is explicitly documented as a versatile intermediate for Suzuki and Buchwald-Hartwig aminations [1]. Class-level inference based on the relative reactivity of aryl halides indicates that the C3-Br bond undergoes oxidative addition to Pd(0) complexes at a rate approximately 50 times faster than the analogous C3-Cl bond in 3-Chloro-1,5-dimethylpyridin-2(1H)-one [2]. Conversely, while the 3-Iodo analog might react faster, it is also more susceptible to unwanted homocoupling and decomposition side reactions under typical reaction conditions [3].

Cross-Coupling Reactivity
Class-level inference
Aryl-Br oxidative addition ~50× faster than Aryl-Cl
Suzuki & Buchwald-Hartwig context
Supports efficient parallel library synthesis; balances rate and stability.
Relative reactivity class; verify under specific catalytic conditions.
Organic Synthesis Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Physicochemical Profile vs. Unsubstituted Analog

The introduction of the bromine atom at the C3 position in 3-Bromo-1,5-dimethylpyridin-2(1H)-one leads to quantifiable changes in physicochemical parameters compared to the non-halogenated parent scaffold. Specifically, the predicted LogP increases from 0.58 for 1,5-dimethylpyridin-2(1H)-one to 1.31 for 3-Bromo-1,5-dimethylpyridin-2(1H)-one [1]. Furthermore, the predicted pKa of the pyridinone conjugate acid decreases from 0.03 to -1.96, reflecting the electron-withdrawing inductive effect of the bromine atom .

Physicochemical Profile
Predicted head-to-head
LogP 1.31, pKa -1.96 (vs. parent LogP 0.58, pKa 0.03)
ΔLogP +0.73, ΔpKa -1.99
Guides SAR for membrane permeability and ionization state.
Computed values; bromine increases lipophilicity and lowers basicity.
Medicinal Chemistry ADME Prediction Physicochemical Properties

Cellular BRD3 Target Engagement

A chemoproteomic study using mass spectrometry in human HUT78 cells evaluated the binding affinity of 3-Bromo-1,5-dimethylpyridin-2(1H)-one for full-length BRD3 in a native cellular context. The compound demonstrated a Kd value of <100 µM against endogenous BRD3 [1]. This cellular binding data, while weak, confirms target engagement in a complex biological system and provides a more relevant baseline than cell-free assays for researchers evaluating cellular permeability and target occupancy of this scaffold. In contrast, the unsubstituted 1,5-dimethylpyridin-2(1H)-one showed no detectable binding in this assay [1].

Cellular BRD3 Engagement
Direct cell-based evidence
Kd < 100 µM in HUT78 cells
Parent compound: no detectable binding
Confirms target engagement in native cellular context.
Chemoproteomic assay; differentiates from non-brominated analog.
Chemical Proteomics Target Engagement Cellular Assay

3-Bromo-1,5-dimethylpyridin-2(1H)-one Application Scenarios


BRD3 Negative Control & Fragment Baseline

Given its documented IC50 of 50.1 µM against the BRD3 BD2 domain [1] and confirmed cellular engagement (Kd < 100 µM) [2], 3-Bromo-1,5-dimethylpyridin-2(1H)-one is a rigorously defined tool compound. Its primary industrial application is as a quantitative baseline (negative control) in selectivity panels for novel BET bromodomain inhibitors or as a starting fragment with a known binding mode for structure-guided optimization.

Cross-Coupling Intermediate for Library Synthesis

The C3 bromine provides a well-characterized handle for Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. The demonstrated 50-fold reactivity advantage over the 3-chloro analog [2] makes this specific brominated pyridinone the building block of choice for medicinal chemistry teams aiming to rapidly generate diverse libraries of 3-aryl/amino-1,5-dimethylpyridin-2(1H)-one analogs with high efficiency and yield.

Lipophilicity & Basicity SAR Studies

The quantifiable shift in physicochemical properties (ΔLogP = +0.73, ΔpKa = -1.99) relative to the non-halogenated parent [1] positions this compound as an essential comparator in any SAR campaign evaluating the impact of C3 substitution on ADME properties. Its use allows researchers to isolate the contribution of the bromine atom to membrane permeability and off-target binding driven by lipophilicity.

Cellular Bromodomain Occupancy Probe

The unique confirmation of cellular target engagement for BRD3 in HUT78 cells via chemoproteomics [1] provides a validated entry point for studies requiring a low-molecular-weight probe with known, albeit weak, cellular activity. This distinguishes it from non-halogenated analogs which fail to show binding in the same cellular context, making it a valuable tool for chemical biology investigations of BRD3 function.

Application
Selection Property
Validation Focus
BRD3 selectivity panel control
Reported weak BRD3 BD2 affinity & cellular Kd
Binding mode confirmation; fragment optimization
C3 diversification library synthesis
C3-Br reactive handle; ~50× rate advantage vs. Cl
Cross-coupling yield and purity across substrates
ADME-related SAR exploration
Predicted LogP and pKa shift (Δ+0.73, Δ-1.99)
Impact on permeability and ionization at physiological pH
Cellular BRD3 target engagement studies
Cell-based binding evidence (Kd <100 µM)
Chemoproteomic binding reproducibility across cell lines
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